Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C8H6BrN3O2 and a CAS number of 1638767-47-1. This compound is a derivative of pyrrolo[2,3-D]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2, a key player in cell cycle regulation .
The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves several steps:
The synthetic route may also incorporate variations such as using continuous flow reactors for industrial-scale production, optimizing reaction conditions to enhance yield and purity. The choice of solvents and reagents significantly influences the efficiency and outcome of the synthesis.
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate features a unique bicyclic structure that includes a pyrrolopyrimidine core. The presence of a bromine atom at the 5-position and a carboxylate group at the 4-position contributes to its reactivity and biological activity.
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical transformations:
The conditions for these reactions often involve specific solvents and temperatures that favor product formation while minimizing side reactions. For instance, substitution reactions may require heating or the use of bases to facilitate nucleophilic attack on the brominated carbon.
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it prevents ATP from accessing this site, thereby inhibiting kinase activity.
This inhibition disrupts normal cell cycle progression, particularly affecting rapidly dividing cells such as cancer cells. As a result, the compound can induce cell cycle arrest at the G1 phase and ultimately lead to apoptosis in susceptible cell lines .
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may degrade over prolonged exposure to light or moisture. Its reactivity profile allows for various modifications that can enhance its pharmacological properties.
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is primarily utilized in medicinal chemistry research aimed at developing novel anticancer agents. Its ability to inhibit cyclin-dependent kinases positions it as a promising candidate for further development in cancer therapeutics. Additionally, its structural framework serves as a scaffold for synthesizing related compounds with potential biological activity against various targets in cancer biology and other diseases .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4